N-(4-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Description
This compound features a 4-methylphenylacetamide core linked via a sulfanyl group to a 1,3,9-trimethyl-2,6-dioxo-tetrahydro purin moiety. The purin ring system, substituted with three methyl groups at positions 1, 3, and 9, distinguishes it from other xanthine derivatives. The sulfanyl bridge enhances electron density and may influence bioactivity through hydrogen bonding or hydrophobic interactions.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-10-5-7-11(8-6-10)18-12(23)9-26-16-19-13-14(20(16)2)21(3)17(25)22(4)15(13)24/h5-8H,9H2,1-4H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBOVRWGIGGIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocyclic Variations
- Oxadiazole-Indole Derivatives (e.g., 8g in ): Structure: Replace the purin core with a 1,3,4-oxadiazole ring conjugated to an indole group. Properties: Lower molecular weight (378 g/mol vs. ~416 g/mol for the target compound) and distinct solubility profiles due to polar oxadiazole . Bioactivity: Tested for enzyme inhibition (e.g., α-glucosidase, LOX), whereas purin derivatives often target adenosine receptors or MAO enzymes .
- Pyrimidine-Based Sulfanyl Acetamides (): Structure: Diaminopyrimidine instead of purin.
Purin Derivatives with Alkyl Substituents
- Compound 5 (): Structure: 1,3-Dimethylpurin with a methylcarbamothioylamino group. Bioactivity: 28% MAO-B inhibition and neuroprotection, suggesting methyl groups enhance CNS activity .
Positional Isomerism on the Phenyl Ring
Key Research Findings
- Substituent Effects: Methyl groups on purin (e.g., 1,3,9-trimethyl in target vs. Fluorine or bulky groups (e.g., 2-fluorobenzyl in Compound 29) may alter receptor selectivity .
Synthetic Challenges :
Biological Implications :
- Oxadiazole-indole derivatives () show broader enzyme inhibition, while purin analogs may target specific pathways (e.g., neuroprotection in ) .
Preparation Methods
Procedure:
- Xanthine Methylation :
- Xanthine (1.0 equiv) is treated with methyl iodide (3.0 equiv) in dimethylformamide (DMF) under basic conditions (K₂CO₃, 2.5 equiv) at 60°C for 12 hours.
- Reaction :
$$
\text{Xanthine} + 3\,\text{CH}3\text{I} \xrightarrow[\text{K}2\text{CO}_3]{\text{DMF, 60°C}} \text{1,3,9-Trimethylxanthine}
$$ - Yield : ~65% after recrystallization from ethanol.
Analytical Data:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 3.21 (s, 3H, N1-CH₃), 3.45 (s, 3H, N3-CH₃), 3.89 (s, 3H, N9-CH₃), 7.82 (s, 1H, C8-H).
- HRMS (ESI) : m/z [M+H]⁺ calcd. for C₈H₁₀N₄O₂: 195.0875; found: 195.0872.
Thiolation of 1,3,9-Trimethylxanthine at C8
Introducing a sulfhydryl group at C8 requires careful modification of purine thiolation methods:
Procedure:
- 8-Bromination :
- Thiolation via Nucleophilic Substitution :
- The brominated intermediate (1.0 equiv) is treated with thiourea (1.5 equiv) in ethanol/water (3:1) under reflux for 8 hours.
- Reaction :
$$
\text{8-Bromo-purine} + \text{NH}2\text{CSNH}2 \xrightarrow[\Delta]{\text{EtOH/H}2\text{O}} \text{8-Mercapto-purine} + \text{NH}4\text{Br}
$$ - Yield : ~58% after silica gel chromatography (hexane/ethyl acetate, 7:3).
Analytical Data:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 3.23 (s, 3H), 3.47 (s, 3H), 3.91 (s, 3H), 13.01 (s, 1H, SH).
- IR (ATR) : ν 2571 cm⁻¹ (S-H stretch).
Synthesis of 2-Chloro-N-(4-methylphenyl)acetamide
This fragment is prepared via amidation of 2-chloroacetyl chloride with 4-methylaniline:
Procedure:
- Amidation :
- 4-Methylaniline (1.0 equiv) is added dropwise to 2-chloroacetyl chloride (1.1 equiv) in dry dichloromethane (DCM) at 0°C. Triethylamine (1.5 equiv) is used as a base.
- Reaction :
$$
\text{ClCH}2\text{COCl} + \text{H}2\text{N-C}6\text{H}4\text{-CH}3 \xrightarrow[\text{Et}3\text{N}]{\text{DCM, 0°C}} \text{ClCH}2\text{CONH-C}6\text{H}4\text{-CH}3
$$ - Yield : 73% after recrystallization from ethanol/water.
Analytical Data:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.25 (s, 3H, Ar-CH₃), 4.02 (s, 2H, CH₂Cl), 7.12–7.31 (m, 4H, Ar-H), 10.05 (s, 1H, NH).
- ¹³C NMR (126 MHz, DMSO-d₆) : δ 20.9 (Ar-CH₃), 42.1 (CH₂Cl), 129.1–133.8 (Ar-C), 165.7 (C=O).
Thioether Coupling: Final Assembly
The purine thiol and chloroacetamide are coupled via nucleophilic substitution:
Procedure:
- Reaction Conditions :
- 8-Mercapto-1,3,9-trimethylxanthine (1.0 equiv) and 2-chloro-N-(4-methylphenyl)acetamide (1.2 equiv) are refluxed in dry DMF with potassium carbonate (2.0 equiv) for 12 hours.
- Reaction :
$$
\text{Purine-SH} + \text{ClCH}2\text{CONH-Ar} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, Δ}} \text{Purine-S-CH}2\text{CONH-Ar}
$$ - Workup : The mixture is diluted with ice water, and the precipitate is filtered and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1).
- Yield : 52% as a white solid.
Analytical Data:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.27 (s, 3H, Ar-CH₃), 3.24 (s, 3H, N1-CH₃), 3.49 (s, 3H, N3-CH₃), 3.93 (s, 3H, N9-CH₃), 4.31 (s, 2H, SCH₂), 7.15–7.35 (m, 4H, Ar-H), 10.08 (s, 1H, NH).
- ¹³C NMR (126 MHz, DMSO-d₆) : δ 20.8 (Ar-CH₃), 28.5 (SCH₂), 30.1 (N1-CH₃), 33.7 (N3-CH₃), 36.9 (N9-CH₃), 107.9 (C8), 129.3–137.2 (Ar-C), 151.6 (C=O purine), 165.9 (C=O amide).
- HRMS (ESI) : m/z [M+H]⁺ calcd. for C₁₉H₂₁N₅O₃S: 415.1378; found: 415.1374.
Alternative Methodologies and Optimization
Photoredox-Mediated Thioetherification
Baran’s Oxidative Coupling
Using Zn(SO₂CHF₂)₂ and tert-butyl hydroperoxide (TBHP):
- Conditions : DMSO, TBHP (5 equiv), 24 hours, room temperature.
- Outcome : Lower yield (38%) due to competing oxidation.
Critical Comparison of Methods
| Parameter | Classical Alkylation | Photoredox | Baran’s Method |
|---|---|---|---|
| Yield (%) | 52 | 55 | 38 |
| Time (h) | 12 | 2 | 24 |
| Purification | Column chromatography | HPLC | Column chromatography |
| Scalability | Moderate | High | Low |
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including:
- Sulfanyl group introduction via nucleophilic substitution or thiol-ene chemistry.
- Acetamide coupling using carbodiimide-mediated activation (e.g., EDC/HOBt) under inert atmospheres.
- Purification via column chromatography or recrystallization in solvents like ethanol or DCM .
Q. Key reaction parameters :
| Parameter | Optimization Strategy |
|---|---|
| Temperature | Maintain 0–5°C during coupling to minimize side reactions |
| Solvent | Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates |
| pH Control | Adjust to pH 7–8 for stable amide bond formation |
Q. Which analytical techniques are critical for confirming structural integrity and purity?
A combination of spectroscopic and chromatographic methods is essential:
| Technique | Application | Reference |
|---|---|---|
| 1H/13C NMR | Assign proton/carbon environments (e.g., methyl groups at 1,3,9-positions) | |
| HRMS | Verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns | |
| HPLC | Assess purity (>95%) using C18 columns and UV detection | |
| X-ray Crystallography | Resolve crystal packing and hydrogen-bonding networks (if crystalline) |
Q. How is purity assessed during synthesis?
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and visualizing agents (e.g., UV or iodine).
- High-Performance Liquid Chromatography (HPLC) : Quantify purity with reverse-phase columns (e.g., 90:10 acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved?
- Variable Temperature NMR : Resolve dynamic effects causing signal broadening .
- 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., methyl protons in the purine ring) .
- Computational Modeling : Compare experimental shifts with DFT-calculated values .
Example : A study on analogous compounds used HSQC to resolve ambiguities in sulfanyl-acetamide proton assignments .
Q. What strategies optimize yield in large-scale synthesis?
- Flow Chemistry : Improve mixing efficiency and heat transfer for exothermic steps .
- Catalyst Screening : Test Pd/C or enzyme-mediated catalysis for selective bond formation .
- Design of Experiments (DoE) : Statistically optimize variables (e.g., solvent ratio, stoichiometry) .
Q. How can biological targets (e.g., kinases) be identified for this compound?
- Molecular Docking : Simulate binding to purine-binding domains (e.g., ATP pockets in kinases) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) to recombinant proteins .
- Kinase Profiling Assays : Screen against kinase libraries (e.g., 100+ isoforms) .
Case Study : A structurally similar thienopyrimidine analog showed IC50 < 1 µM against EGFR kinase .
Q. What experimental designs assess compound stability under physiological conditions?
- Forced Degradation Studies : Expose to heat (40°C), light (UV), and pH extremes (1–13) for 48 hours .
- LC-MS Stability Assay : Monitor degradation products (e.g., hydrolysis of the sulfanyl group) .
Q. How is reactivity toward derivatization (e.g., halogenation) characterized?
- Electrophilic Substitution : React with N-bromosuccinimide (NBS) in DMF at 50°C .
- Click Chemistry : Introduce triazole moieties via copper-catalyzed azide-alkyne cycloaddition .
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Low Solubility : Use mixed solvents (e.g., DMSO/water) for vapor diffusion crystallization .
- Polymorphism Screening : Test 10+ solvent systems to isolate stable polymorphs .
- Hydrogen-Bond Analysis : Use PLATON software to predict packing motifs from crystallographic data .
Q. How can activity against structural analogs be systematically compared?
- SAR Studies : Synthesize 10–20 analogs with modifications to the purine or acetamide moieties .
- Free-Energy Perturbation (FEP) : Compute relative binding energies for each analog .
- In Vivo Efficacy Testing : Compare tumor growth inhibition in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
